Product packaging for 3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV(Cat. No.:CAS No. 61379-65-5)

3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV

Cat. No.: B610483
CAS No.: 61379-65-5
M. Wt: 877.0 g/mol
InChI Key: WDZCUPBHRAEYDL-LYDPARFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rifapentine is a semisynthetic cyclopentyl-rifamycin derivative and a key antibiotic for tuberculosis research. Its primary research value lies in its potent bactericidal activity against Mycobacterium tuberculosis , driven by its mechanism of inhibiting DNA-dependent RNA polymerase. This action suppresses bacterial RNA synthesis, leading to cell death. Rifapentine exhibits a longer half-life compared to rifampin, a characteristic that supports its investigation in shorter-duration and intermittent treatment regimens. In preclinical and clinical studies, Rifapentine is a critical component for evaluating innovative therapeutic protocols. Research focuses on its role in shortening treatment duration for drug-susceptible pulmonary TB, such as in the 4-month rifapentine-moxifloxacin regimen. It is also extensively used in studies for latent tuberculosis infection (LTBI), including the one-month daily regimen of rifapentine with isoniazid (1HP). Ongoing research explores its application in special populations, such as its effectiveness and safety for TB prevention in individuals with diabetes. Researchers utilize Rifapentine to study pharmacokinetics, pharmacodynamics, and the optimization of dosing schedules to combat tuberculosis. This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H64N4O12 B610483 3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV CAS No. 61379-65-5

Properties

Key on ui mechanism of action

Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages. Rifapentine inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis. Rifapentine acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death.

CAS No.

61379-65-5

Molecular Formula

C47H64N4O12

Molecular Weight

877.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23?/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1

InChI Key

WDZCUPBHRAEYDL-LYDPARFQSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rifapentine;  DL 473;  DL-473;  DL473;  R 773;  R-773;  R773; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Rifapentine

Target Identification: Bacterial DNA-Dependent RNA Polymerase

The primary molecular target of rifapentine within susceptible bacterial cells is the DNA-dependent RNA polymerase (RNAP). drugbank.compatsnap.comnih.govscientificlabs.co.uk This enzyme is fundamental to the process of transcription, where the genetic information encoded in DNA is transcribed into RNA molecules. patsnap.com By inhibiting RNAP, rifapentine effectively halts the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are all essential for protein synthesis and ultimately, cell survival. patsnap.com The action of rifapentine is highly specific to bacterial RNAP, a key feature that underpins its therapeutic use. drugbank.comnih.govscientificlabs.co.uk The enzyme is a proven target for broad-spectrum antibacterial therapy due to its essential nature and conserved sequences across various bacterial species. nih.gov

Binding Kinetics and Specificity to RNA Polymerase Beta Subunit

Rifapentine, like other members of the rifamycin (B1679328) class of antibiotics, specifically binds to the β-subunit of the bacterial DNA-dependent RNA polymerase. patsnap.comdroracle.aipatsnap.commicrobenotes.com This binding occurs within a well-defined pocket on the β-subunit, which is encoded by the rpoB gene. patsnap.commicrobenotes.com The interaction is characterized by high affinity, leading to the formation of a stable drug-enzyme complex. oup.com

The specificity of rifapentine for the bacterial RNAP β-subunit is a critical aspect of its mechanism. Mutations within the rpoB gene can alter the structure of this binding site, leading to reduced affinity for the drug and conferring resistance. patsnap.comresearchgate.net Competition experiments have confirmed that the binding sites for rifapentine and other rifamycin derivatives, such as rifampin and rifabutin (B1679326), are shared. asm.org The ansa-macrolide structure of rifamycins (B7979662) is crucial for this interaction. researchgate.net

Inhibition of RNA Synthesis and Transcriptional Processes

Upon binding to the RNA polymerase β-subunit, rifapentine does not directly compete with nucleoside triphosphate substrates for the active site. patsnap.com Instead, it induces a conformational change in the enzyme, rendering it inactive. patsnap.com This allosteric inhibition physically obstructs the path of the elongating RNA chain once it reaches a length of two to three nucleotides. droracle.aipnas.org This steric hindrance prevents the transition from the initiation phase to the elongation phase of transcription, effectively halting the synthesis of RNA molecules. patsnap.compatsnap.com The result is a suppression of RNA synthesis and, consequently, cell death. drugbank.comnih.gov

Selectivity in Bacterial versus Mammalian RNA Polymerase

A cornerstone of rifapentine's therapeutic value is its high selectivity for bacterial RNA polymerase over its mammalian counterpart. drugbank.comnih.govscientificlabs.co.uk While rifapentine potently inhibits the bacterial enzyme, it does not significantly affect mammalian RNA polymerases at therapeutic concentrations. drugbank.comnih.govdroracle.aidroracle.ai This differential activity is attributed to structural differences between the prokaryotic and eukaryotic enzymes, particularly in the drug's binding site. researchgate.net The binding affinity of rifamycins for eukaryotic RNA polymerase is significantly lower, with some reports indicating a binding constant that is 100 times higher, signifying a much weaker interaction. researchgate.net This selectivity ensures that the drug targets the infectious agent while minimizing direct effects on the host's cellular machinery.

Bacteriostatic and Bactericidal Mechanisms (in vitro and cellular studies)

Rifapentine exhibits both bacteriostatic and bactericidal activities. drugbank.comnih.gov The inhibition of RNA synthesis initially leads to a cessation of bacterial growth (bacteriostatic effect). oup.com Without the ability to produce essential proteins, the bacterial cell cannot replicate or carry out vital metabolic functions. patsnap.com Ultimately, this sustained inhibition of transcription leads to cell death, demonstrating the bactericidal nature of the drug. drugbank.compatsnap.comnih.gov

In vitro studies have demonstrated that rifapentine possesses potent bactericidal activity against a range of bacteria, including Mycobacterium tuberculosis. drugbank.comnih.gov The minimum inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) of rifapentine are often lower than those of other rifamycins, indicating greater potency. asm.orgnih.gov For instance, against intracellular M. tuberculosis, the MIC and MBC of rifapentine can be two- to four-fold lower than that of rifampin. asm.orgnih.govasm.org

In Vitro Activity of Rifapentine against Mycobacterium tuberculosis
ParameterRifapentineRifampinReference
Intracellular MIC2-4x lowerBaseline asm.org, nih.gov, asm.org
Intracellular MBC2-4x lowerBaseline asm.org, nih.gov, asm.org
Extracellular ActivityLess noticeable differenceBaseline asm.org, nih.gov, asm.org

Intracellular Activity in Host Cells (e.g., human monocyte-derived macrophages)

A significant feature of rifapentine is its potent activity against bacteria residing within host cells, particularly macrophages. drugbank.comnih.gov Mycobacterium tuberculosis, a facultative intracellular pathogen, primarily infects and multiplies within macrophages. dovepress.com Rifapentine has demonstrated high levels of intracellular accumulation, which contributes to its efficacy against such pathogens. asm.orgnih.gov

Studies have shown that rifapentine achieves higher intracellular concentrations in human monocyte-derived macrophages compared to other rifamycins like rifampin. asm.orgnih.gov The intracellular-to-extracellular ratio of rifapentine in peritoneal macrophages has been measured at approximately 61.4, significantly higher than that of other antibiotics. nih.gov This high intracellular accumulation allows rifapentine to effectively target and kill intracellular bacteria. drugbank.comnih.govselleck.co.jp Research has shown that both rifapentine and its active metabolite, 25-desacetylrifapentine, are localized within monocyte-derived macrophages, leading to a greater kill rate of intracellular M. tuberculosis compared to either the parent drug or metabolite alone. selleck.co.jp

Intracellular Accumulation and Activity of Rifapentine
Cell TypeParameterRifapentine ValueComparison Drug Value (Drug)Reference
Human Monocyte-Derived MacrophagesIntracellular Accumulation Ratio4-5x higherBaseline (Rifampin) asm.org, nih.gov
Peritoneal MacrophagesIntracellular/Extracellular Ratio61.4 +/- 5.86.9 +/- 0.4 (Clindamycin) nih.gov
Polymorphonuclear LeukocytesIntracellular/Extracellular Ratio87.6 +/- 3.98.3 +/- 0.5 (Clindamycin) nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Rifapentine

Absorption and Distribution Studies (in vitro and animal models)

Preclinical studies in animal models have been instrumental in characterizing the absorption and distribution of rifapentine. Due to its poor water solubility, the oral absorption of rifapentine can be dose-dependent. jst.go.jpnih.gov

In rats, a lower dose of 3 mg/kg resulted in a satisfactory oral absorption of 84%, while a higher dose of 10 mg/kg showed a lower absorption rate of 65%. jst.go.jpnih.gov Once absorbed, rifapentine undergoes rapid uptake by the liver. jst.go.jpnih.gov Its distribution into other tissues occurs more slowly. jst.go.jpnih.gov

Animal studies have revealed a particular affinity of rifapentine for certain tissues, including the adrenals, pancreas, and kidneys. jst.go.jpnih.gov Notably, concentrations of rifapentine in the lungs have been found to be higher than those in plasma. jst.go.jpnih.gov

A study in rabbits demonstrated that both rifapentine and another rifamycin (B1679328), rifampin, penetrate cellular lung lesions and the fibrotic walls of cavitary lesions, with penetration coefficients of at least 1 when compared to plasma. nih.gov However, the penetration of rifapentine into the caseum—the necrotic, liquefied center of cavitary lesions—was significantly lower, with a penetration coefficient of only 0.25, in contrast to a coefficient of 1.0 for rifampin. nih.gov This suggests that while rifapentine distributes effectively into many tissues, its penetration into the core of cavitary lesions may be limited. nih.gov

Studies in mice have shown that the pharmacokinetics of rifapentine are generally dose-proportional. asm.orgbiorxiv.org

Table 1: Oral Absorption of Rifapentine in Rats

Dose Oral Absorption Rate
3 mg/kg 84% jst.go.jpnih.gov
10 mg/kg 65% jst.go.jpnih.gov

Metabolism and Biotransformation Pathways

Rifapentine undergoes extensive metabolism in the liver. drugbank.comnih.gov The biotransformation process involves several key pathways, leading to the formation of various metabolites. popline.orgnih.govnih.gov

Identification of Metabolites (e.g., 25-desacetyl rifapentine)

The primary and most well-characterized metabolite of rifapentine is 25-desacetyl rifapentine. popline.orgnih.govnih.govefda.gov.etnih.gov This active metabolite is formed through the deacetylation of the parent compound. nih.govdrugbank.com In plasma, rifapentine and 25-desacetyl rifapentine account for the vast majority of the circulating radioactivity. nih.gov

Other metabolites have also been identified, particularly in excretory products. These include 3-formyl-rifapentine and 3-formyl-25-desacetyl-rifapentine. popline.orgnih.govnih.gov These compounds are formed through non-enzymatic hydrolysis, which is thought to occur primarily in the gastrointestinal tract and the acidic environment of urine. nih.gov

Enzyme Systems Involved in Rifapentine Metabolism

The conversion of rifapentine to its 25-desacetyl metabolite is carried out by esterase enzymes present in the liver, blood, and other tissues. nih.govefda.gov.etoup.com While rifapentine shares metabolic pathways with rifampin, the specific esterase implicated in rifampin's deacetylation is arylacetamide deacetylase. drugbank.comnih.gov

Rifapentine is also a known inducer of several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, and CYP2C9. nih.govnih.govwikipedia.org This enzyme induction can accelerate the metabolism of other drugs that are substrates for these enzymes. nih.govwikipedia.org The inductive effect of rifapentine is considered to be of a lesser magnitude than that of rifampin. nih.govoup.comnih.gov

Elimination and Excretion Mechanisms (in vitro and animal models)

Preclinical studies in mice, rats, and monkeys have shown that the primary route of elimination for rifapentine and its metabolites is through the feces. popline.orgnih.gov Over 75% of the administered radioactive dose has been recovered in the feces in these animal models. popline.orgnih.gov Biliary excretion is the major contributor to this fecal elimination, as demonstrated in bile duct-cannulated rats. popline.orgnih.gov

In contrast, renal excretion is a minor pathway, with less than 5% of the dose being recovered in the urine of these species. popline.orgnih.gov In rats, approximately 92% of the dose is eliminated via the bile and feces. jst.go.jpnih.gov The elimination kinetics in rats suggest a non-linear, capacity-limited process. jst.go.jpnih.gov The terminal elimination half-life in rats ranges from 14 to 18 hours. jst.go.jpnih.gov Mice exhibit a similar kinetic profile to rats, whereas rabbits metabolize and eliminate the compound much more rapidly, with a half-life of only 1.8 hours. jst.go.jpnih.gov

Protein Binding Characteristics and Implications for Unbound Drug Concentrations

Rifapentine is highly bound to plasma proteins, primarily albumin. efda.gov.etresearchgate.net In healthy human volunteers, rifapentine is approximately 97.7% protein-bound, while its active metabolite, 25-desacetyl rifapentine, is about 93.2% bound. efda.gov.et The unbound, or free, fraction of a drug is the microbiologically active portion that can distribute into extravascular spaces. nih.gov

The high degree of protein binding results in lower concentrations of the biologically active, unbound drug at the site of infection. atsjournals.orgatsjournals.org This has important implications for the drug's efficacy. Studies have shown that the percentage of free rifapentine can be influenced by factors such as plasma albumin concentrations. nih.govresearchgate.net For instance, an inverse relationship has been observed between albumin levels and the percentage of free rifapentine and its concentrations. nih.gov

Table 2: Protein Binding of Rifapentine and its Metabolite

Compound Protein Binding Percentage (in healthy volunteers)
Rifapentine 97.7% efda.gov.et
25-desacetyl rifapentine 93.2% efda.gov.et

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. wikipedia.org This modeling approach integrates physicochemical properties of the drug with physiological and anatomical parameters of the species being studied. wikipedia.org

PBPK models have been developed for rifapentine and its active metabolite, 25-desacetyl rifapentine, to predict their time-course and tissue-specific concentrations in both rats and humans. nih.govasm.org These models are constructed using data from in vitro studies and preclinical animal data, which are then extrapolated to predict human pharmacokinetics. nih.govasm.org

The development of a PBPK model for rifapentine typically starts with a model for a preclinical species, like the rat, which is then verified against experimental data. nih.gov This validated animal model is then scaled to a human PBPK model, which is further tested and refined using human pharmacokinetic data from single and multiple-dose studies. nih.govasm.org

These PBPK models for rifapentine are valuable for several reasons. They can help in understanding the drug's disposition in various tissues, including the lungs, which is the primary site of tuberculosis infection. nih.govnih.gov By predicting tissue-level concentrations, PBPK modeling can provide insights into the drug's efficacy and potential for toxicity. nih.gov This information is crucial for optimizing dosing regimens and for exploring the potential impact of drug-drug interactions. nih.govresearchgate.netpfizerpro.com

Model Development and Validation (animal to human extrapolation)

The preclinical assessment of rifapentine's pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the development and validation of mathematical models, particularly physiologically based pharmacokinetic (PBPK) models. These models are crucial for extrapolating data from animal studies to predict human responses, thereby informing optimal dosing strategies.

A key approach involves creating a PBPK model first for an animal species, such as the rat, and then extrapolating it to a human model. nih.govnih.gov This process begins with the development and verification of a PBPK model for rats (R-PBPK), which shares the same structural compartments and governing equations as the subsequent human model (H-PBPK). nih.gov The primary differences between the models lie in the physiological and metabolic parameter values specific to each species. nih.gov Tissue-specific pharmacokinetic data from rats are utilized to calculate essential drug-tissue properties, like partition coefficients, which are then incorporated into the human model. nih.gov

The validation of these extrapolated models is a critical step. It involves comparing the model's predictions against experimental data. For instance, the R-PBPK model's predictions are compared with experimental data from various rat tissues. nih.govnih.gov Similarly, the H-PBPK model's predictions are tested against human pharmacokinetic data, including plasma concentration time courses of rifapentine and its active metabolite, 25-desacetyl rifapentine (dRPT), from single and repeated-dosing studies in healthy subjects. nih.govnih.gov This rigorous testing ensures the model's accuracy and reliability in predicting drug disposition in humans. nih.gov

Minimal PBPK models have also been developed to expedite the preclinical development of anti-tuberculosis drugs, including rifapentine. unitn.it These models are trained and validated using literature data from studies on TB-infected murine models. unitn.it When preclinical data on tissue penetration are available, the model's predicted partition coefficients are adjusted to better align with observed in vivo tissue-to-plasma concentration ratios. unitn.it

The ultimate goal of this modeling is to bridge the gap between preclinical animal data and clinical outcomes in humans. While animal models provide a valuable platform for studying drug efficacy, species-specific differences in drug metabolism and delivery to tubercular lesions can limit direct extrapolation. nih.gov PBPK models help to account for these differences, providing a more robust method for predicting human pharmacokinetics and informing the design of clinical trials. nih.govresearchgate.net

Table 1: Key Aspects of Rifapentine PBPK Model Development and Validation

Model AspectDescriptionSource
Initial Animal Model A PBPK model is first developed and verified for rats (R-PBPK). nih.govnih.gov
Human Model Extrapolation The rat model is extrapolated to a human PBPK model (H-PBPK) using human-specific physiological and metabolic parameters. nih.govnih.gov
Parameterization Tissue-specific pharmacokinetic data from rats are used to calculate key drug-tissue properties (e.g., partition coefficients) for the human model. nih.gov
Validation Model predictions are compared with experimental data from both rat tissues and human plasma concentrations from single and repeated-dose studies. nih.govnih.gov
Minimal PBPK Models Accelerated preclinical development using models trained and validated on literature data from TB-infected murine models. unitn.it

Prediction of Tissue-Specific Concentrations (e.g., lung)

A primary application of PBPK models for rifapentine is the prediction of its concentration in specific tissues, most notably the lung, which is the primary site of Mycobacterium tuberculosis infection. nih.govresearchgate.net These predictions are vital for assessing the potential efficacy of different dosing regimens by comparing the simulated drug concentrations at the site of action with the minimum inhibitory concentration (MIC) for the bacteria. researchgate.netresearchgate.net

PBPK models for rifapentine have been developed to predict the time course of concentrations of both the parent drug and its active metabolite, 25-desacetyl rifapentine (dRPT), in human lungs. nih.govnih.gov These models can simulate lung concentrations during both the intensive and continuation phases of tuberculosis treatment regimens. nih.gov The ability to predict tissue-level doses is crucial for characterizing factors related to both efficacy and potential safety issues. nih.govnih.gov

Studies using these models have shown that they can reasonably predict lung exposure to anti-tubercular drugs in humans, often based on plasma data from preclinical species like mice. researchgate.net For instance, a whole-body PBPK model developed for several anti-TB drugs, including rifapentine, demonstrated the ability to predict lung concentrations. researchgate.net However, it was noted that initial PBPK models sometimes poorly predicted measured lung concentrations for certain drugs, including rifapentine, necessitating model refinement. researchgate.net

In some cases, more complex lung models are developed, consisting of multiple compartments such as pulmonary capillary blood, lung tissue, epithelial lining fluid (ELF), and alveolar air, to provide more detailed predictions of lung exposure. researchgate.net Research using rabbit models of tuberculosis has provided valuable data on rifapentine distribution within different lung lesions. nih.govresearchgate.net These studies have shown that rifapentine penetration can vary significantly between different types of tubercular lesions. For example, the penetration coefficient of rifapentine into the caseum (the necrotic core of a cavitary lesion) was found to be significantly lower than in cellular lesions or the cavity wall. nih.govresearchgate.net This poor penetration into cavitary lesions may explain why higher doses of rifapentine are required to achieve treatment efficacy in patients with cavitary lung disease. researchgate.net

The integration of such detailed tissue distribution data into PBPK models enhances their predictive power, allowing for a more accurate estimation of the drug concentrations at the actual site of bacterial replication. This is a significant advancement, as it is understood that plasma drug concentrations are not always a reliable surrogate for the concentrations within infected tissues. researchgate.netresearchgate.net

Table 2: Predicted Rifapentine Penetration in Rabbit Lung Lesions

Lesion TypePenetration Coefficient (Tissue-to-Plasma Ratio)Source
Cellular LesionsClose to 1.0 nih.gov
Tissue Surrounding LesionsClose to 1.0 nih.gov
Cavity WallClose to 1.0 nih.gov
Cavity Caseum0.25 nih.gov
Uninvolved Lung Tissue~0.7 to 0.8 nih.gov

Mechanisms of Antimicrobial Resistance to Rifapentine

Genetic Determinants of Resistance: rpoB Gene Mutations

The principal mechanism of resistance to rifapentine and other rifamycins (B7979662) is the development of mutations in the rpoB gene, which encodes the β-subunit of the DNA-dependent RNA polymerase. patsnap.commdpi.comnih.gov This enzyme is the primary target of rifamycins. patsnap.com Mutations in the rpoB gene can alter the conformational structure of the RNA polymerase, specifically at the drug's binding site, thereby reducing the affinity of rifapentine for its target. patsnap.comnih.gov This diminished binding renders the drug inactive, allowing the bacterium to survive and proliferate. patsnap.com While mutations in the rpoB gene account for the vast majority of rifampin-resistant isolates (approximately 90-95%), other mechanisms, such as reduced cell wall permeability or enhanced efflux pump activity, may be responsible for resistance in the remaining cases. nih.gov

A significant portion of mutations conferring resistance to rifamycins are located within a specific 81-base-pair region of the rpoB gene known as the Rifampicin (B610482) Resistance Determining Region (RRDR). nih.govasm.orgasm.orgresearcherslinks.com This region corresponds to codons 426 to 452 in Mycobacterium tuberculosis. nih.govdovepress.com

Mutational profiling of the RRDR has identified several key amino acid substitutions associated with rifapentine resistance. The most frequently observed mutations occur at codons 450, 445, and 435. researchgate.net For instance, the S450L (Serine to Leucine) substitution is a very common and significant mutation. nih.govdovepress.comresearchgate.net Other prevalent mutations include changes at codon 445, such as H445D (Histidine to Aspartic Acid), H445Y (Histidine to Tyrosine), and H445R (Histidine to Arginine). nih.govdovepress.comresearchgate.net Mutations at codon 435, like D435V (Aspartic Acid to Valine), are also frequently reported. nih.govresearchgate.net

While the majority of resistance-conferring mutations are found within the RRDR, mutations outside this region have also been identified, although they are less common. asm.orgasm.org

Table 1: Common Mutations in the rpoB Gene Associated with Rifamycin (B1679328) Resistance

Codon Amino Acid Change Associated Resistance Level Reference
450 Ser → Leu (S450L) High-level dovepress.com, nih.gov, researchgate.net
445 His → Asp (H445D) High-level dovepress.com, nih.gov, researchgate.net
445 His → Tyr (H445Y) High-level dovepress.com, nih.gov, researchgate.net
445 His → Arg (H445R) High-level dovepress.com, nih.gov, researchgate.net
435 Asp → Val (D435V) Moderate-level nih.gov, researchgate.net
452 Leu → Pro (L452P) Rifampin-specific dovepress.com
432 Gln → Lys (Q432K) Rifabutin-specific dovepress.com
432 Gln → Leu (Q432L) Rifabutin-specific dovepress.com
430 Leu → Pro (L430P) Rifabutin-specific dovepress.com

A strong correlation exists between the specific rpoB genotype (the mutation present) and the resulting phenotypic resistance level. Certain mutations are consistently associated with high-level resistance to both rifampin and rifabutin (B1679326), a related rifamycin. dovepress.com For example, mutations such as S450L, H445D, and H445Y are linked to high-level resistance to both drugs. nih.govdovepress.com The H445R mutation is associated with high-level rifampin resistance but not necessarily high-level rifabutin resistance. dovepress.com

Conversely, some mutations confer resistance to one rifamycin but not another. For instance, the D435V and L452P mutations have been associated with resistance to rifampin but not rifabutin. dovepress.com In contrast, mutations like Q432K, Q432L, and L430P are linked to rifabutin resistance but not rifampin resistance. dovepress.com

Interestingly, some rpoB mutations have been detected in isolates that remain phenotypically susceptible to rifamycins, highlighting the complexity of resistance mechanisms. dovepress.comresearchgate.net Furthermore, a percentage of rifampin-resistant isolates show no mutations in the entire rpoB gene, suggesting that other resistance mechanisms are at play. dovepress.com The level of resistance can be categorized based on the minimum inhibitory concentration (MIC), with low, moderate, and high levels of resistance being defined. nih.govresearchgate.net

Rifampicin Resistance Determining Region (RRDR) Mutational Profiling

Enzymatic Inactivation of Rifamycins

Beyond target modification, bacteria have evolved enzymatic mechanisms to directly inactivate rifamycin antibiotics, including rifapentine. sci-hub.senih.govacs.org These enzymes modify the chemical structure of the antibiotic, rendering it incapable of binding to the RNA polymerase. sci-hub.senih.govacs.org

One such mechanism is the phosphorylation of the rifamycin molecule, catalyzed by enzymes known as rifampin phosphotransferases (RPHs). sci-hub.senih.govresearchgate.netnih.gov These enzymes transfer a phosphate (B84403) group from ATP to the rifamycin. researchgate.netnih.gov Specifically, RPHs are ATP-dependent dikinases that transfer the β-phosphate of ATP to the C21 hydroxyl group of the rifamycin's ansa bridge. sci-hub.senih.govacs.org This modification of a critical binding group prevents the antibiotic from effectively interacting with RNA polymerase. sci-hub.senih.govacs.org The gene rphB encodes a rifampin phosphotransferase that confers resistance to rifamycin antibiotics through this inactivation mechanism. mcmaster.ca

Other enzymatic modifications that lead to rifapentine resistance include glycosylation and ADP-ribosylation. sci-hub.senih.govlibretexts.orgpnas.org

Glycosylation: Rifamycin glycosyltransferases modify the hydroxyl group at the C23 position of the ansa chain by transferring a glucose moiety from a donor molecule like UDP-glucose. sci-hub.senih.govresearchgate.net This modification also sterically hinders the antibiotic's interaction with its target. researchgate.net

ADP-Ribosylation: ADP-ribosyltransferases (Arr) catalyze the transfer of an ADP-ribose group from NAD+ to the C23 hydroxyl of the rifamycin. sci-hub.senih.govpnas.org This addition of a bulky chemical group blocks the productive binding of the antibiotic to the RNA polymerase. sci-hub.senih.govpnas.org The gene responsible for this inactivation has been identified as a mono(ADP-ribosyl)transferase. nih.govasm.org

Phosphorylation Mechanisms (e.g., Rifampin Phosphotransferase - RPH)

Efflux Pump Systems and Drug Transport Mechanisms

Efflux pumps are transmembrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell. tandfonline.commdpi.com The overexpression of these pumps can lead to reduced intracellular concentrations of rifapentine, contributing to resistance. nih.govatsjournals.org

Several efflux pump systems have been implicated in rifamycin resistance in M. tuberculosis. Studies have shown that upon exposure to rifampin, the expression of certain efflux pump genes, such as Rv0194, mmpL5, Rv1250, and mmpL2, is upregulated in both resistant and susceptible isolates, though more significantly in resistant ones. nih.gov The activation of these efflux pumps can lead to a decrease in susceptibility to other antibiotics as well, such as ofloxacin. atsjournals.orgplos.org Inhibition of these efflux pumps has been shown to restore susceptibility to both rifampin and ofloxacin, highlighting their role in resistance. atsjournals.orgplos.org

Molecular Evolution of Resistance

The molecular evolution of resistance to rifapentine is a stepwise process driven by selective pressure from the antibiotic. nih.govasm.org This evolutionary trajectory typically begins with the acquisition of a specific mutation that confers resistance, followed by further genetic adaptations that enhance the survival and propagation of the resistant lineage. nih.govoup.com

The foundational event in this process is almost always a mutation within the rpoB gene. nih.gov Over 95% of clinical resistance to rifamycins is associated with mutations in an 81-base-pair hotspot within rpoB, known as the rifampicin resistance-determining region (RRDR). nih.govasm.orgasm.orgbrieflands.com Different mutations within the RRDR can result in varying levels of resistance; for example, mutations at codons like S450L or H445D in Mycobacterium tuberculosis are associated with high-level resistance. nih.gov Strains of Staphylococcus aureus with mutations at position 481 in RpoB also exhibit high levels of resistance. nih.gov

Once a primary resistance mutation is established, the evolution of the resistant strain is heavily influenced by the fitness cost it imposes. nih.govnih.gov Strains with high-cost mutations may be outcompeted by susceptible strains if the antibiotic pressure is removed. researchgate.net However, under continuous or intermittent antibiotic exposure, there is strong selective pressure for the emergence of compensatory mutations in other genes, such as rpoA or rpoC, which restore bacterial fitness without reversing the resistance phenotype. mdpi.comnih.gov This two-step process—primary resistance mutation followed by a compensatory mutation—is a key pathway for the evolution of stable, transmissible drug-resistant bacteria. asm.orgnih.gov

The evolutionary path can continue beyond compensation. A mono-resistant strain, having stabilized its fitness, can subsequently acquire mutations in other genes that confer resistance to different classes of antibiotics, leading to the emergence of poly-resistant or multidrug-resistant (MDR) strains. nih.govoup.com Studies tracking the evolution of M. tuberculosis have shown that resistance can accumulate sequentially, with rifamycin resistance often following the development of resistance to other drugs like isoniazid (B1672263). asm.orgnih.gov The specific genetic background of the bacterial strain can also influence the likelihood and trajectory of resistance evolution. nih.govcsic.es

Table 2: Evolutionary Pathway of Rifapentine Resistance

Evolutionary Step Genetic Event Phenotypic Outcome Significance
1. Initial Exposure Acquisition of a mutation in the rpoB gene (often in the RRDR). asm.orgasm.orgConfers resistance to rifapentine. May result in a fitness cost (e.g., slower growth). nih.govThe critical first step for the development of a resistant population.
2. Fitness Compensation Acquisition of a secondary mutation in rpoA or rpoC. mdpi.comasm.orgnih.govRestores bacterial fitness, mitigating the cost of the rpoB mutation. nih.govnih.govAllows the resistant strain to compete with susceptible strains and become more transmissible.
3. Further Adaptation Accumulation of mutations in other genes conferring resistance to different antibiotics (e.g., katG for isoniazid resistance). nih.govoup.comDevelopment of poly-resistance or multidrug resistance (MDR).Leads to strains that are significantly more difficult to treat, posing a greater clinical challenge.

Chemical Synthesis, Structural Analysis, and Structure Activity Relationships Sar of Rifapentine

Synthetic Pathways and Precursors (e.g., Rifamycin (B1679328) S)

The synthesis of rifapentine originates from the naturally occurring rifamycin B, which is produced through fermentation by the bacterium Amycolatopsis mediterranei. enfermedadesemergentes.comnih.gov Rifamycin B is then converted to rifamycin S, a key precursor for a variety of semi-synthetic rifamycin derivatives, including rifapentine. usp-pqm.orgresearchgate.net

The primary synthetic route to rifapentine involves the reaction of 3-aldehyde rifamycin SV with 1-amino-4-cyclopentylpiperazine. newdrugapprovals.org This condensation reaction typically utilizes a solvent such as tetrahydrofuran (B95107) and results in the formation of rifapentine. newdrugapprovals.org Variations in the synthetic process exist, with some methods employing a two-step approach where rifamycin-S is first converted to an intermediate, rifaximin, which then undergoes condensation with 1-amino-4-cyclopentylpiperazine. google.comgoogle.com

A novel continuous flow synthesis method has also been developed to address concerns about impurities, such as nitrosamines, which can be introduced through the 1-amino-4-cyclopentyl piperazine (B1678402) (ACP) starting material. vcu.edu This method involves the preparation of a stable precursor to ACP, which is then deprotected and reacted in a continuous flow system to minimize the formation of undesirable byproducts. vcu.edu

Structural Characterization and Polymorphism Studies

The definitive structure of rifapentine has been elucidated through a combination of crystallographic and spectroscopic techniques.

X-ray Diffraction (XRD) and Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) studies have been instrumental in determining the precise three-dimensional arrangement of atoms in rifapentine. These analyses have revealed that rifapentine can crystallize in the monoclinic system with the space group P21. researchgate.netresearchgate.net The lattice parameters for one crystalline form were determined to be a = 12.278(3) Å, b = 19.768(4) Å, and c = 12.473(3) Å, with a β angle of 112.35(3)°. researchgate.netresearchgate.net

Rifapentine exhibits polymorphism, meaning it can exist in different crystalline forms. usp-pqm.orgijresm.com At least two crystalline polymorphs, designated as Form I and Form II, have been identified for rifapentine monohydrochloride. ijresm.com These forms display different melting points and stability characteristics. ijresm.com The solvent used for crystallization plays a significant role in determining the resulting crystal habit, with needle-shaped crystals obtained from solvents like methanol (B129727) and ethanol, and block-shaped crystals from acetic acid. researchgate.netresearchgate.net An amorphous form of rifapentine can also be produced. usp-pqm.orgijresm.com

Table 1: Crystallographic Data for Rifapentine

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)12.278(3)
b (Å)19.768(4)
c (Å)12.473(3)
β (°)112.35(3)
Z2
Source: researchgate.netresearchgate.net

Spectroscopic Characterization (FTIR, NMR, UV-Vis, Mass)

A suite of spectroscopic methods has been employed to further characterize the molecular structure of rifapentine. usp-pqm.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are used to identify the various functional groups present within the rifapentine molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been crucial in elucidating the detailed connectivity and chemical environment of the atoms in the rifapentine structure. vcu.eduup.ac.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of rifapentine exhibits characteristic absorption maxima at wavelengths of approximately 236, 255, 334, and 474 nm. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of rifapentine, which is 877.04 g/mol . usp-pqm.orgdrugbank.com

Table 2: Spectroscopic Data for Rifapentine

TechniqueKey Findings
FTIRIdentifies functional groups present in the molecule. researchgate.netresearchgate.net
NMRProvides detailed structural information on atomic connectivity. vcu.eduup.ac.za
UV-Vis (λmax, nm)236, 255, 334, 474. researchgate.netresearchgate.net
Mass Spectrometry (Molecular Weight)877.04 g/mol . usp-pqm.orgdrugbank.com

Structure-Activity Relationship (SAR) Studies

The biological activity of rifapentine is intrinsically linked to its chemical structure. SAR studies investigate how modifications to the molecule affect its antibacterial potency. Rifapentine itself is an analog of rifampicin (B610482), with the key structural difference being the substitution of a cyclopentyl group for the methyl group on the piperazine ring of rifampicin. wikipedia.orgoup.comsciepub.com This modification results in a more lipophilic molecule with a longer serum half-life compared to rifampicin. sciepub.com

The mechanism of action for rifamycins (B7979662) involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing RNA synthesis. drugbank.comnih.gov SAR studies on rifamycin analogs aim to enhance this inhibitory activity and overcome mechanisms of bacterial resistance. Resistance to rifamycins often arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. researchgate.netnih.gov

Rational Design of Novel Rifapentine Analogs and Derivatives

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and improved antitubercular agents. Rational drug design, aided by computational methods, is a powerful approach for creating novel rifapentine analogs with enhanced efficacy.

Computational Drug Design and Molecular Docking

Computational techniques such as molecular docking are employed to predict the binding affinity and interaction patterns of potential drug candidates with their target proteins. researchgate.netplos.org In the context of rifapentine, these methods are used to design derivatives that can effectively bind to and inhibit the bacterial RNA polymerase, even in resistant strains. nih.govmdpi.com

By creating libraries of virtual rifapentine derivatives and simulating their interaction with the target enzyme, researchers can identify promising candidates for synthesis and further testing. mdpi.com These in silico studies can guide the modification of specific functional groups on the rifapentine scaffold to improve its pharmacological properties, such as binding affinity and metabolic stability. mdpi.comchula.ac.th For instance, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of designed derivatives with their predicted biological activity, further refining the design process. mdpi.com Molecular dynamics simulations can also be used to assess the stability of the drug-target complex over time. mdpi.comchula.ac.th

Pharmacological Interactions of Rifapentine at a Mechanistic Level

Cytochrome P450 Enzyme Induction and Metabolic Interactions

Rifapentine is a well-established inducer of various cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast number of drugs. wikidoc.orgndmctsgh.edu.tw This induction is a key mechanism underlying many of its clinically significant drug interactions. The process involves rifapentine binding to nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), which in turn increases the transcription and synthesis of CYP enzymes. nih.gov The onset of enzyme induction occurs soon after the first dose, with effects returning to baseline approximately 14 days after discontinuation of the drug. pom.go.id While related to rifampin, the magnitude of induction by rifapentine can differ, and the potential for interactions may not be directly comparable. nih.gov

Mechanistic studies have identified that rifapentine primarily induces enzymes in the CYP3A and CYP2C subfamilies.

CYP3A4 : This is one of the most significant isoforms induced by rifapentine. pom.go.idnih.govgenome.jp The induction of CYP3A4 is concentration-dependent. nih.govnih.gov In studies with primary human hepatocytes, rifapentine was shown to induce CYP3A4, although the effect varied among donors. nih.govnih.gov The induction of CYP3A4 by rifamycins (B7979662) like rifapentine is mediated through the activation of the pregnane X receptor (PXR). nih.gov

CYP2C8 and CYP2C9 : Rifapentine is also a recognized inducer of CYP2C8 and CYP2C9. pom.go.idnih.govgenome.jp The induction of these isoforms contributes to the broad spectrum of metabolic interactions observed with rifapentine. Like rifampin, which has been shown to increase the expression of intestinal CYP2C8 and CYP2C9, rifapentine's inductive effect on these enzymes can alter the disposition of their substrates. nih.gov

Table 1: Cytochrome P450 Isoforms Induced by Rifapentine

CYP Isoform Level of Evidence Mechanistic Basis
CYP3A4 Strong Induction via pregnane X receptor (PXR) activation. nih.govpom.go.idnih.gov
CYP2C8 Strong Recognized inducer, contributing to metabolic interactions. pom.go.idnih.govgenome.jp
CYP2C9 Strong Recognized inducer, contributing to metabolic interactions. pom.go.idnih.govgenome.jp

The induction of CYP3A4 and CYP2C8/9 by rifapentine has a direct and significant impact on the pharmacokinetics of co-administered drugs that are substrates for these enzymes. The primary mechanistic consequence is an accelerated rate of metabolism.

This increased metabolism leads to lower plasma concentrations and reduced area under the curve (AUC) of the substrate drug, which can result in a loss of its therapeutic effect. ndmctsgh.edu.twrwandafda.gov.rw For instance, a study demonstrated that co-administration of rifapentine significantly reduced the AUC of midazolam, a sensitive CYP3A4 probe substrate. nih.gov This highlights rifapentine's potent in vivo induction capacity. Therefore, dosage adjustments of drugs metabolized by CYP3A4 or CYP2C8/9 may be necessary when co-administered with rifapentine to maintain their efficacy. wikidoc.orgpom.go.id

Specific CYP Isoforms Induced (e.g., CYP3A4, CYP2C8/9)

Interactions with Drug Transporters (e.g., OATP, ABCB1, ABCC2)

Beyond metabolic enzymes, rifapentine also interacts with drug transporters, which are membrane proteins that control the influx and efflux of substances across cells. These interactions add another layer of complexity to its drug-drug interaction profile.

Other Transporters (OATP, ABCC2) : While the induction of ABCB1 by rifapentine is documented, its effect on other transporters is less defined. Studies on the related compound rifampin show a broader range of transporter interactions, including induction of ABCC2 and inhibition of Organic Anion-Transporting Polypeptides (OATP1B1 and OATP1B3). medscape.comresearchgate.net A study on rifapentine in human hepatocytes generated data for OATP1B1, OATP1B3, and ABCC2, but the most significant induction was noted for ABCB1. nih.govnih.gov

Table 2: Interactions of Rifapentine with Drug Transporters

Transporter Gene Type of Interaction Mechanistic Consequence
P-glycoprotein (P-gp) ABCB1 Induction nih.govresearchgate.net, Inhibition pom.go.id Increased efflux of substrate drugs from cells, potentially reducing absorption and concentration. nih.gov
Organic Anion-Transporting Polypeptide OATP Data limited for rifapentine; interactions noted for related rifamycins. medscape.com Altered hepatic uptake of substrate drugs.
Multidrug Resistance-Associated Protein 2 ABCC2 Data limited for rifapentine; induction noted for related rifamycins. nih.govnih.gov Altered cellular efflux of substrate drugs.

Protein Binding Displacement Interactions

Rifapentine exhibits a high degree of binding to plasma proteins, which is a key physicochemical property that can lead to another type of drug interaction.

Rifapentine and its active metabolite, 25-desacetyl rifapentine, are extensively bound to plasma albumin, with binding percentages of 97.7% and 93.2%, respectively. wikidoc.org Because only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and distribution, this high protein binding creates the potential for displacement interactions. When rifapentine is co-administered with other drugs that are also highly protein-bound (e.g., sulfonylureas, non-steroidal anti-inflammatory drugs (NSAIDs), oral anticoagulants), competition for the same binding sites on albumin can occur. pom.go.idnih.gov This competition can lead to an increase in the free concentration of either rifapentine or the co-administered drug, potentially altering its efficacy or toxicity. The clinical significance of these potential displacement interactions is still being fully elucidated. nih.gov

Advanced Research Methodologies and Techniques for Rifapentine Studies

Quantitative Bioanalytical Methods

Accurate quantification of rifapentine and its metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. Modern bioanalytical research relies on highly sensitive and specific separation and detection technologies.

High-Performance Liquid Chromatography (HPLC/UPLC) with various detection methods (UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), form the cornerstone of rifapentine bioanalysis. These techniques separate rifapentine from other compounds in a sample based on its physicochemical properties as it passes through a chromatographic column.

HPLC with UV Detection: Reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantification of rifapentine in bulk drug and pharmaceutical dosage forms. jetir.orgpsu.edu The method's development involves optimizing the mobile phase composition, flow rate, and column type to achieve good peak resolution and minimal tailing. jetir.org For instance, a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 6.0) in an 80:20 v/v ratio has been shown to be effective. jetir.orgpsu.edu Detection is typically performed at the wavelength of maximum absorbance for rifapentine, which has been identified at 478 nm. jetir.orgpsu.edu This method, validated according to International Conference on Harmonisation (ICH) guidelines, proves to be simple, precise, and economical for routine analysis. jetir.orgpsu.edu

UPLC with Tandem Mass Spectrometry (UPLC-MS/MS): For higher sensitivity and specificity, especially in complex biological matrices like plasma, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.govjapsonline.com This technique allows for the simultaneous quantification of rifapentine and its primary active metabolite, 25-desacetyl rifapentine. japsonline.com The analytes are separated on a C18 column and detected via electrospray ionization in positive ion mode. japsonline.com The use of multiple reaction monitoring (MRM) ensures high selectivity by tracking specific precursor-to-product ion transitions. japsonline.com These methods are validated for a wide analytical range, for example, from 60.061 ng/mL to 8008.134 ng/mL for rifapentine in human plasma, demonstrating high sensitivity. japsonline.com

Table 1: Examples of HPLC/UPLC Methods for Rifapentine Analysis
TechniqueMatrixColumnMobile Phase ExampleDetectionKey FindingsReference
RP-HPLCBulk Drug, TabletsC18 (4.6 ID x 250mm)Acetonitrile: 0.01M KH2PO4 buffer pH (6.0) (80:20 v/v)UV at 478 nmLOD: 0.225µg/ml; LOQ: 0.684µg/ml; Retention Time: 5.00 ± 0.1 min. jetir.orgpsu.edu
LC-MS/MSHuman PlasmaSupelco discovery C18 (10 cm × 4.6 mm, 5 μm)Acetonitrile:Methanol (B129727) (50:50 V/V) and 10 mM ammonium (B1175870) formate (B1220265) (70:30 V/V)ESI Positive ModeQuantification range for Rifapentine: 60.061–8008.134 ng/ml. Retention Time: 2.45 min. japsonline.com
LC-MS/MSDried Blood Spot (DBS)Waters BEH C8 (50 x 2.1-mm, 1.7-μm)Aqueous: 5 mM ammonium formate; Organic: 3% DMSO in acetonitrileMS/MSAnalytical measuring range: 50–80,000 ng/ml. Stable on cards for 11 weeks. nih.gov

Dried Blood Spot (DBS) Analysis in Preclinical Research

Dried blood spot (DBS) analysis has emerged as a valuable technique in preclinical and clinical research, offering significant advantages in sample collection, storage, and transportation. nih.govnih.gov This methodology involves spotting a small volume of whole blood onto a specialized filter card, which is then dried and stored for analysis. nih.gov

For rifapentine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for its quantification from DBS samples. nih.govresearchgate.net This approach simplifies pharmacokinetic/pharmacodynamic analyses, particularly in large-scale international or pediatric trials where conventional venous blood collection can be challenging. nih.govnih.gov The analytical measuring range for rifapentine and its metabolite in whole-blood DBS is extensive, typically from 50 to 80,000 ng/ml. nih.govresearchgate.net Studies have demonstrated that rifapentine is stable on DBS cards for up to 11 weeks when stored with a desiccant at room temperature and protected from light. nih.gov A key aspect of DBS analysis is the correlation with plasma concentrations, which can be achieved by correcting for the patient's hematocrit level. nih.govnih.gov

Spectroscopic and Crystallographic Techniques (beyond basic characterization)

Beyond routine identification, advanced spectroscopic and crystallographic methods provide deep insights into the solid-state properties and three-dimensional structure of rifapentine, which influence its stability, solubility, and bioavailability.

X-ray Crystallography: Single-crystal X-ray diffraction (XRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. researchgate.netresearchgate.netcdut.edu.cn Studies using this method have successfully elucidated the crystal structure of rifapentine. It has been found that rifapentine can crystallize in the monoclinic system with the space group P21. researchgate.netresearchgate.net The lattice parameters determined from these studies provide a fundamental fingerprint of its crystalline form. researchgate.netresearchgate.net

Crystal Modification and Characterization: Research has shown that rifapentine can exist in different crystalline forms, or polymorphs, depending on the solvent used for recrystallization. researchgate.nethep.com.cn Solvents such as methanol, ethanol, and chloroform (B151607) tend to produce needle-shaped crystals, while acetic acid yields block-shaped crystals. researchgate.net These different crystal habits, while chemically identical, exhibit distinct physical properties. researchgate.net Techniques like X-ray powder diffractometry (XRPD), infrared (IR) spectroscopy, and differential scanning calorimetry (DSC) are employed to investigate and characterize these different crystalline modifications. researchgate.netgoogle.com

Table 2: Crystallographic Data for Rifapentine
TechniqueFindingDetailsReference
Single-Crystal X-ray Diffraction (XRD)Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupP21
Recrystallization StudiesCrystal Habit ModificationNeedle-shaped crystals from methanol, ethanol, chloroform; Block-shaped crystals from acetic acid. researchgate.net
Characterization TechniquesScanning Electron Microscopy (SEM), X-ray Powder Diffractometry (XRPD), Infrared Spectrometry (IR), Differential Scanning Calorimetry (DSC).

Computational Approaches in Rifapentine Research

In silico methods, including molecular simulations and QSAR modeling, are increasingly used to accelerate drug discovery and development by providing predictive insights into drug-target interactions and structure-activity relationships.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In rifapentine research, MD simulations, often combined with molecular docking, provide a dynamic view of how the drug interacts with its molecular target, the bacterial RNA polymerase (RNAP). shirazu.ac.irasm.orgresearchgate.net

These simulations can elucidate the binding modes of rifapentine within the RNAP pocket and identify key amino acid residues involved in the interaction. shirazu.ac.irresearchgate.netresearchgate.net For instance, studies have explored the interactions of rifapentine with the RNAP of M. leprae and Thermus thermophilus. shirazu.ac.irresearchgate.net Furthermore, MD simulations are instrumental in understanding the mechanisms of drug resistance. By simulating mutations in the rpoB gene, which encodes the β subunit of RNAP, researchers can analyze how these changes affect the binding affinity of rifapentine, leading to reduced efficacy. asm.org Such studies have revealed that mutations can weaken the binding primarily by reducing electrostatic interactions. asm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arkat-usa.orgnih.gov For rifamycin (B1679328) derivatives, QSAR studies are used to model their antimycobacterial activity against Mycobacterium tuberculosis. arkat-usa.orgnih.gov

In these studies, a large set of molecular descriptors (e.g., topological, structural, thermodynamic, and electronic parameters) are calculated for a series of rifamycin derivatives. arkat-usa.orgnih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). arkat-usa.orgnih.gov Successful QSAR models, which typically have high correlation coefficients (R²) and predictive accuracy (cross-validated R²), can reveal which physicochemical properties are crucial for activity. nih.govmdpi.com For example, studies have indicated that dipole energy and heat of formation correlate well with the anti-tubercular activity of certain derivatives. nih.govnih.gov These models serve as valuable tools for designing new, more potent rifamycin analogs. arkat-usa.orgnih.gov

In Silico Screening for New Targets and Inhibitors

Computational, or in silico, methods are increasingly vital in the early stages of drug discovery and in the study of existing drugs like rifapentine. These techniques allow for the rapid screening of large compound libraries against biological targets, the prediction of drug-target interactions, and the design of novel drug derivatives with improved properties.

One key application of in silico screening is the identification of new potential targets for existing drugs. For instance, computational studies have explored the interaction of rifampicin (B610482), a close analog of rifapentine, with novel targets in Mycobacterium tuberculosis (Mtb). A study by Riaz Ahmed et al. (2022) used molecular docking to analyze the binding of 22 anti-TB drugs against the ribonuclease VapC2 of Mtb H37Rv. mdpi.com Rifampicin showed the best binding energy, suggesting a potential new mechanism of action and prompting the design of novel derivatives. mdpi.com Such approaches, which can identify new targets for rifamycin-class drugs, are equally applicable to rifapentine and could uncover previously unknown mechanisms of action or opportunities for drug repurposing.

In silico tools are also used to design and evaluate new inhibitors based on the structure of existing drugs. The aforementioned study on VapC2 designed 500 rifampicin derivatives and, through computational analysis of shape and drug-likeness (ADME) criteria, identified a lead candidate with strong binding affinity and stability in molecular dynamics simulations. mdpi.com This demonstrates a pipeline where computational screening can rationally guide the synthesis of new compounds with potentially enhanced activity.

Furthermore, computational models are instrumental in understanding and predicting pharmacokinetic/pharmacodynamic (PK/PD) relationships. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) models, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of rifapentine and its metabolites in different tissues. nih.gov These models integrate whole-body pharmacokinetics with host immune response dynamics and drug-bacteria interactions to predict efficacy and optimize dosing regimens. nih.govnih.gov By reanalyzing data from failed clinical trials using computational models, researchers have been able to identify dose-response relationships for rifapentine that were not apparent in the initial analyses, leading to the design of more effective treatment regimens. ucsf.edu

In Vitro and Ex Vivo Models for Pharmacological Evaluation

Cell Culture Models (e.g., macrophage infection models)

In vitro and ex vivo models are essential for the detailed pharmacological evaluation of antimicrobial agents like rifapentine, providing insights into their activity against intracellular pathogens. Macrophage infection models are particularly relevant for studying antitubercular drugs, as Mycobacterium tuberculosis primarily resides and replicates within these host cells.

Studies using human monocyte-derived macrophages have been instrumental in comparing the intracellular activity of rifapentine and rifampin. One such study revealed that the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of rifapentine for intracellular Mtb were two- to fourfold lower than those of rifampin. asm.org This enhanced intracellular activity is a key finding, as it suggests a greater potential for rifapentine to eliminate bacteria within their primary cellular niche. The study also highlighted that rifapentine's prolonged effect might be linked to its significantly higher intracellular accumulation, which was found to be four- to fivefold greater than that of rifampin. asm.org

The versatility of these models allows for the simulation of in vivo drug exposure. Experiments have been designed to mimic the pharmacokinetic profiles of rifapentine in human blood, exposing infected macrophages to fluctuating drug concentrations. asm.org These dynamic models have demonstrated that even once-weekly exposure to clinically relevant concentrations of rifapentine can lead to a dramatic and sustained reduction in intracellular bacteria over several weeks. asm.org

Beyond tuberculosis, macrophage models have been used to evaluate rifapentine's efficacy against other intracellular pathogens. For instance, a study using human U937 macrophage cells infected with Staphylococcus aureus investigated rifapentine loaded into hen egg low-density lipoprotein (heLDL) as a macrophage-targeted delivery system. tandfonline.com The results showed that the rifapentine-heLDL conjugate was effectively taken up by the macrophages and eliminated a higher percentage of intracellular S. aureus compared to free rifapentine. tandfonline.com This highlights the utility of cell culture models in developing and testing novel drug delivery strategies to enhance intracellular drug concentrations and efficacy.

The table below summarizes findings from a comparative study of rifamycins (B7979662) in a murine macrophage model.

Table 1: Efficacy of Rifamycins against M. tuberculosis in a Murine Macrophage Model asm.org
CompoundBactericidal Concentration 99% (BC99) (mg/ml)
Rifampin0.44
Rifapentine0.43
Rifabutin (B1679326)0.16
KRM-16480.08

These cell-based assays are crucial for the initial screening and mechanistic studies of drugs, providing a controlled environment to dissect the complex interactions between the pathogen, host cell, and antimicrobial agent.

Animal Models for Preclinical Efficacy and PK/PD Studies (e.g., mouse TB infection models)

Animal models are indispensable for the preclinical evaluation of rifapentine, providing a bridge between in vitro findings and clinical application. They allow for the assessment of drug efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism context. The mouse model of tuberculosis is the most widely used for these studies. asm.org

Different strains of mice are employed to model various aspects of human tuberculosis. BALB/c mice are commonly used to evaluate the bactericidal and sterilizing activity of new drug regimens. biorxiv.org Studies in BALB/c mice have been pivotal in demonstrating the treatment-shortening potential of rifapentine-containing regimens. biorxiv.orgnih.gov For example, replacing rifampin with high-dose rifapentine in the standard first-line regimen significantly increased both bactericidal and sterilizing activity. biorxiv.org The C3HeB/FeJ mouse strain is also of significant interest because it develops caseating necrotic lung lesions, which are characteristic of human TB and can affect drug penetration and efficacy. biorxiv.org Evaluating rifapentine in this model provides a more stringent test of its activity in different pathological environments. biorxiv.org

The Cornell mouse model is another specialized model used to study latent tuberculosis infection (LTBI). asm.org This model involves inducing a "sterile state" of infection and is used to test the efficacy of drugs for preventive therapy. asm.org Studies in the Cornell model have been used to assess rifapentine's potential for treating latent TB. asm.org

PK/PD studies in mouse models are crucial for understanding the relationship between drug exposure and therapeutic effect, which informs dose selection for clinical trials. nih.govresearchgate.netasm.orgescholarship.org These studies have shown that for rifapentine, the area under the concentration-time curve (AUC) to MIC ratio is a key predictor of efficacy. nih.govasm.org By administering different dosing regimens and measuring both plasma drug concentrations and bacterial load in the lungs, researchers can build translational PK/PD models. asm.orgersnet.org These models have successfully predicted the efficacy of rifapentine regimens in humans and have been used to optimize dosing for treatment shortening. ucsf.eduasm.org

The table below presents data from a PK/PD study of rifapentine monotherapy in a latent infection mouse model.

Table 2: Rifapentine PK/PD Parameters in a Latent TB Infection Mouse Model asm.orgescholarship.org
ParameterValueDescription
Emax0.24 day-1Net maximal rifapentine drug effect.
EC504.71 mg/literRifapentine concentration to achieve half of the maximal effect.

While mouse models are the workhorse of preclinical TB research, other animal models, such as the rabbit model, offer unique advantages. The rabbit model of TB reliably develops lung cavities with features similar to those seen in human patients. core.ac.uk Studies in this model have provided critical insights into rifapentine's penetration into different lesion types, revealing that its penetration into the caseous material within cavities is significantly lower than that of rifampin. nih.govcore.ac.uk This finding helps to explain why higher doses of rifapentine are needed to achieve efficacy in patients with cavitary disease. nih.govcore.ac.uk

Genetic and Genomic Approaches for Resistance Profiling

Understanding the genetic basis of resistance to rifapentine is crucial for effective clinical use and for the development of rapid diagnostic tests. Resistance to rifamycins, including rifapentine, is primarily associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. elte.hunih.gov

Genetic and genomic approaches have been instrumental in identifying the specific mutations within rpoB that confer resistance. The vast majority of resistance-conferring mutations are located within an 81-base-pair region of the rpoB gene known as the rifampin resistance-determining region (RRDR). elte.hubrieflands.com Sequencing of this region is a reliable method for the rapid detection of rifampin and rifapentine resistance. elte.hubrieflands.com Studies have shown that virtually all strains resistant to rifampin are also cross-resistant to rifapentine, often with the same minimum inhibitory concentration (MIC) values. elte.hu

Whole-genome sequencing (WGS) has emerged as a powerful tool for comprehensive resistance profiling. frontiersin.orgfrontiersin.org WGS can detect all known resistance-associated mutations across the entire genome, not just within the RRDR of rpoB. ascls.org This is important because while over 96% of rifampin-resistant strains have mutations in the RRDR, other less common mutations outside this region can also confer resistance. nih.govasm.org WGS overcomes the limitations of targeted molecular assays, which may miss these less frequent mutations. frontiersin.orgascls.org

Genomic analyses have also revealed different levels of resistance associated with specific rpoB mutations. For example, mutations at codons 526 or 531 typically result in high-level resistance, while alterations at codons 511, 516, 518, and 522 can result in low-level resistance. nih.govnih.gov This distinction is clinically significant, as low-level resistance may be missed by conventional phenotypic drug susceptibility testing but can still be associated with poor treatment outcomes. asm.org WGS, combined with MIC testing, provides a more complete picture of the resistance profile. asm.orgnih.gov

Furthermore, genomic studies are uncovering the role of compensatory mutations. Mutations in rpoB can sometimes impose a fitness cost on the bacteria, which can be mitigated by secondary mutations in other genes, such as rpoA and rpoC. nih.govasm.org The presence of these compensatory mutations has been associated with the ongoing transmission of drug-resistant strains, highlighting the complex interplay between resistance-conferring mutations, compensatory evolution, and bacterial fitness. asm.org

The table below lists common gene mutations associated with resistance to rifamycins.

Table 3: Common Gene Mutations Associated with Rifamycin Resistance in M. tuberculosis
GeneCommon MutationsAssociated Resistance LevelReference
rpoBSer450Leu (S531L in E. coli numbering)High-level asm.orgnih.gov
rpoBAsp435Val (D516V in E. coli numbering)Low to High-level nih.govoup.com
rpoBHis445Tyr (H526Y in E. coli numbering)High-level nih.govfrontiersin.org
rpoCVarious (e.g., Glu513Gln, Val731Met)Compensatory (restores fitness) nih.govasm.org

The application of machine learning algorithms to genomic data is a promising new approach for resistance profiling. nih.gov By training models on large datasets of bacterial genomes and their corresponding drug susceptibility profiles, it is possible to identify complex genetic patterns associated with resistance that may not be apparent through traditional analysis. nih.gov These methods can further refine our understanding of the genetic determinants of rifapentine resistance.

Emerging Research Directions for Rifapentine

Repurposing of Rifapentine for Non-Mycobacterial Infections

While rifapentine is a cornerstone in the treatment of tuberculosis, researchers are investigating its potential against other types of infectious agents. medlineplus.govmayoclinic.org Although antibiotics like rifapentine are not effective against common viral infections such as colds or the flu, recent studies have shown promise in specific viral contexts. medlineplus.gov

Notably, research has demonstrated that rifapentine can inhibit the yellow fever virus (YFV) both in laboratory cell cultures and in animal models. tandfonline.comnih.gov The drug appears to work by a dual mechanism: it interferes with the virus's ability to attach to and enter host cells and also suppresses viral replication by binding to the viral NS5 protein, which is an RNA-dependent RNA polymerase. tandfonline.comnih.gov In studies with YFV-infected mice, rifapentine treatment led to improved survival rates, reduced clinical symptoms, and lower viral loads in target organs. tandfonline.com This antiviral effect was observed with both preventive and therapeutic administration, and its efficacy was found to be superior to that of sofosbuvir, another antiviral agent. tandfonline.comnih.gov

Beyond viral infections, the broader class of rifamycins (B7979662), which includes rifapentine, is being re-evaluated for its activity against non-tuberculous mycobacteria (NTM). While rifapentine has shown no activity against Mycobacterium abscessus, a related compound, rifabutin (B1679326), has demonstrated potency and is being considered as a repurposing candidate for NTM lung disease. nih.gov The exploration of rifamycin (B1679328) derivatives continues to be an active area of research for various bacterial infections. asm.orgjournalpulmonology.orgfrontiersin.org

Development of Targeted Delivery Systems

A significant area of research is the development of targeted delivery systems to increase the concentration of rifapentine at the site of infection, particularly within macrophages where Mycobacterium tuberculosis resides. dovepress.comasm.org This approach aims to enhance the drug's therapeutic effect while minimizing systemic toxicity. asm.org Nanoparticles are at the forefront of this research, offering a versatile platform for drug delivery. asm.orgnih.gov

One promising strategy involves the use of mannosamine-modified nanoparticles. dovepress.comnih.govacs.org These nanoparticles are engineered to be recognized and engulfed by macrophages through a process called receptor-mediated endocytosis, effectively delivering the drug directly into the infected cells. dovepress.com In one study, mannosamine-modified PLGA-PEG nanoparticles loaded with rifapentine demonstrated significantly higher uptake by macrophages compared to non-modified nanoparticles. dovepress.comnih.gov These nanoparticles had a mean size of approximately 108.2 nm and showed sustained drug release for over 60 hours. dovepress.comnih.gov The minimum inhibitory concentration (MIC) of the nanoparticle-encapsulated rifapentine was found to be lower than that of the free drug, indicating enhanced antimicrobial efficacy. dovepress.comnih.gov

Other nanoparticle formulations being investigated include:

Mesoporous Silica Nanoparticles (MSNPs): These particles can be coated with materials like polyethyleneimine (PEI) to improve drug loading and have shown greater efficacy against M. tuberculosis in infected macrophages compared to the free drug. asm.org

Lipid Nanoparticles: Nanostructured lipid carriers (NLCs) have been optimized to efficiently encapsulate rifapentine, showing high encapsulation efficiency and stability over time with no observed toxicity to human macrophages. researchgate.net

Tetracycline-Modified Nanoparticles: To target bone tissue for the treatment of osteoarticular tuberculosis, tetracycline-modified PLGA-PEG nanoparticles have been developed. frontiersin.org These nanoparticles have shown a high affinity for hydroxyapatite (B223615) (a major component of bone) and resulted in significantly higher drug concentrations in the bone tissue of animal models. frontiersin.org

The development of inhalable forms of rifapentine is also being explored to deliver the drug directly to the lungs. researchgate.netnih.gov Studies have compared crystalline and amorphous dry powder forms of rifapentine, with the crystalline form showing better stability and a high fine particle fraction, making it suitable for pulmonary delivery. researchgate.netnih.gov

Characteristics of Rifapentine Nanoparticle Delivery Systems
Nanoparticle SystemKey FeaturesSize (nm)Encapsulation Efficiency (%)Drug Loading (%)Key FindingsReference
Mannosamine-modified PLGA-PEG NPsMacrophage targeting via mannose receptor108.2 ± 7.281.2 ± 6.313.7 ± 0.7Enhanced macrophage uptake and intracellular killing of Mtb. dovepress.comnih.gov
Tetracycline-modified PLGA-PEG NPsBone tissue targeting48.883.3 ± 5.58.1 ± 0.4Increased drug concentration in bone tissue. frontiersin.org
Nanostructured Lipid Carriers (NLCs)Optimized for high drug encapsulation242 ± 9>80Not specifiedStable over time with no toxicity to macrophages. researchgate.net

Strategies to Overcome Resistance

The emergence of drug-resistant strains of Mycobacterium tuberculosis poses a significant threat to effective tuberculosis control. mdpi.comacs.orgjgu.edu.inacs.org Resistance to rifamycins, including rifapentine, often arises from mutations in the rpoB gene, which codes for a subunit of the RNA polymerase enzyme, the drug's target. mdpi.comacs.org Research is actively pursuing strategies to overcome this resistance.

One major approach is the use of efflux pump inhibitors (EPIs) . unm.edutandfonline.com Efflux pumps are proteins in the bacterial cell membrane that can actively transport antibiotics out of the cell, reducing their intracellular concentration and effectiveness. nih.govmdpi.com By inhibiting these pumps, the concentration of the antibiotic inside the bacterium can be increased, potentially restoring its activity. tandfonline.com Verapamil is one such EPI that has been studied in combination with rifampicin (B610482), showing potential to enhance its anti-tubercular activity. unm.edu The development of selective EPIs that target bacterial pumps without affecting human cells is a key goal to minimize toxicity. tandfonline.com Natural products like piperine, farnesol, and biochanin A are also being investigated for their efflux pump inhibitory properties. tandfonline.com

Another avenue of research is the novel structural modification of the rifapentine molecule itself. The goal is to design new derivatives that can still bind effectively to the mutated RNA polymerase in resistant strains. mdpi.com Computational design and molecular simulations are being used to create novel cyclic peptides that can bind to the rifampicin binding site on the RpoB subunit, even in the presence of mutations that confer resistance. mdpi.com These modifications aim to improve the binding affinity and bioavailability of the new compounds. mdpi.com

Pharmacogenomic Determinants of Drug Disposition

The way an individual's body processes a drug, known as pharmacokinetics, can vary significantly from person to person. nih.gov These differences can be influenced by genetic factors, a field of study called pharmacogenomics. nih.govresearchgate.netmedrxiv.org Research into the pharmacogenomics of rifapentine is still emerging, but studies on the closely related drug rifampicin provide important insights.

Genes that code for drug-metabolizing enzymes and drug transporters are of particular interest. dovepress.commdpi.com For rifamycins, key genes include:

SLCO1B1 : This gene encodes the organic anion-transporting polypeptide OATP1B1, which is involved in the uptake of drugs into the liver. nih.govasm.org Polymorphisms (variations) in this gene have been associated with altered plasma concentrations of rifampicin. nih.govasm.org

AADAC : The arylacetamide deacetylase (AADAC) enzyme is involved in the metabolism of rifamycins. dovepress.comasm.org Certain genetic variants of AADAC, such as the AADAC3 allele and the rs1803155 single nucleotide polymorphism (SNP), have been linked to reduced clearance and higher concentrations of rifapentine. dovepress.com Patients with the wild-type (GG) variant of rs1803155 have shown decreased rifapentine exposure. dovepress.com

ABCB1 : This gene codes for the P-glycoprotein transporter, which can influence drug absorption and distribution. researchgate.net One study in children found that a mutant allele of ABCB1 was associated with lower bioavailability of rifapentine. researchgate.net

NAT2 : The N-acetyltransferase 2 (NAT2) enzyme is primarily known for its role in metabolizing isoniazid (B1672263), a drug often given with rifapentine. nih.gov However, studies have shown that the NAT2 genotype can also affect rifapentine concentrations. nih.gov Slow acetylators of NAT2 have been found to have higher concentrations of both rifapentine and its metabolite, 25-desacetyl rifapentine. nih.gov

Understanding these genetic determinants can help predict how an individual will respond to rifapentine, potentially allowing for more personalized dosing strategies to maximize efficacy and minimize adverse effects. researchgate.net However, the frequency and impact of these genetic variations can differ across ethnic populations, highlighting the need for diverse representation in pharmacogenomic research. asm.org

Pharmacogenomic Factors Influencing Rifapentine Disposition
GeneEncoded Protein/EnzymeEffect of Genetic Variation on RifapentineReference
AADACArylacetamide deacetylaseMutant variants (e.g., rs1803155 AA) are associated with decreased clearance and higher rifapentine concentrations. dovepress.com
ABCB1P-glycoprotein (transporter)Mutant alleles may be associated with lower bioavailability. researchgate.net
NAT2N-acetyltransferase 2Slow acetylator genotypes are associated with higher concentrations of rifapentine and its metabolite. nih.gov
SLCO1B1Organic anion-transporting polypeptide OATP1B1 (transporter)Polymorphisms influence plasma concentrations of the related drug rifampicin; research on rifapentine is ongoing. nih.govasm.org

Q & A

Q. How should researchers analyze safety endpoints in trials combining rifapentine with moxifloxacin?

  • Methodological Answer : Use competing risks regression to distinguish adverse events (AEs) leading to discontinuation from microbiological failures. Compare AE rates (e.g., grade ≥3 AEs) between arms via Fisher’s exact tests. Adjust for drug-drug interactions (e.g., rifapentine-induced moxifloxacin clearance) using PK-guided dose adjustments .

Contradiction Analysis

  • Lower Efficacy in HIV Patients : Early trials reported reduced rifapentine exposure in HIV-positive patients due to decreased bioavailability . However, later PK models attribute this to unadjusted dosing and recommend 30% dose escalation, which improves efficacy parity .
  • Rifapentine vs. Rifampin : While rifapentine initially underperformed rifampin in weekly regimens , daily high-dose regimens (600–1200 mg) show comparable or superior efficacy when optimized for exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.